molecular formula C15H19N3O3 B2891484 2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide CAS No. 873083-05-7

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

カタログ番号 B2891484
CAS番号: 873083-05-7
分子量: 289.335
InChIキー: REJPELCPHIPCQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its abbreviated name, EMB-001.

作用機序

The mechanism of action of EMB-001 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. EMB-001 also appears to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects
EMB-001 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. EMB-001 has also been shown to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, EMB-001 has been shown to induce apoptosis in cancer cells, which could make it a potential anti-cancer agent.

実験室実験の利点と制限

One of the main advantages of using EMB-001 in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of these conditions. Additionally, its potential as an anti-cancer agent makes it a valuable tool for cancer research.
However, there are also some limitations to using EMB-001 in lab experiments. One of the main limitations is the lack of information on its toxicity and side effects. Further studies are needed to determine the safety profile of EMB-001. Additionally, the synthesis of EMB-001 is a multi-step process that requires the use of various reagents and catalysts, which could be a limiting factor in its use in lab experiments.

将来の方向性

There are several future directions for the research on EMB-001. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to determine the safety profile of EMB-001 and its potential side effects. Another area of research could focus on the optimization of the structure of EMB-001 to improve its efficacy as a therapeutic agent. Finally, further studies are needed to explore the potential of EMB-001 as an anti-cancer agent and to determine its mechanism of action in cancer cells.
Conclusion
In conclusion, EMB-001 is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. Additionally, its potential as an anti-cancer agent makes it a valuable tool for cancer research. However, further studies are needed to determine its safety profile and to optimize its structure for improved efficacy.

合成法

The synthesis of EMB-001 involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of the oxadiazole ring, which is achieved by reacting hydrazine hydrate with 4-methoxybenzohydrazide in the presence of phosphorous oxychloride. The resulting product is then reacted with ethyl 4-chlorobutyrate to obtain the intermediate compound. The final step involves the amidation of the intermediate compound with butanoyl chloride to produce EMB-001.

科学的研究の応用

EMB-001 has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. Several studies have demonstrated its efficacy as an anti-inflammatory and analgesic agent. EMB-001 has also been shown to have anticonvulsant properties and could be used as a potential treatment for epilepsy. Additionally, EMB-001 has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

特性

IUPAC Name

2-ethyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-10(5-2)15(19)16-14-13(17-21-18-14)11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJPELCPHIPCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。